molecular formula C13H16Cl2N2 B3050741 Pyridinium, 1,1'-(1,3-propanediyl)bis-, dichloride CAS No. 28339-63-1

Pyridinium, 1,1'-(1,3-propanediyl)bis-, dichloride

Cat. No.: B3050741
CAS No.: 28339-63-1
M. Wt: 271.18 g/mol
InChI Key: FMGQHTQBBHQBMJ-UHFFFAOYSA-L
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Description

Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride is a chemical compound with the molecular formula C13H16Cl2N2. It is a type of pyridinium salt, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, making them useful in a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride typically involves the reaction of pyridine with 1,3-dibromopropane in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the pyridine attacks the carbon atom of the 1,3-dibromopropane, resulting in the formation of the pyridinium salt. The reaction conditions usually involve heating the reactants in a suitable solvent such as acetonitrile or ethanol.

Industrial Production Methods

On an industrial scale, the production of Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride can be achieved through a continuous flow process. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.

    Reduction: Reduction reactions can convert the pyridinium salt into the corresponding pyridine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, and amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Pyridinium N-oxide derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Various substituted pyridinium salts depending on the nucleophile used.

Scientific Research Applications

Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium ylides and other pyridinium-based compounds.

    Biology: The compound is used in the study of enzyme inhibition and as a model compound for studying the interactions of pyridinium salts with biological molecules.

    Medicine: Pyridinium salts have been investigated for their potential use as antimicrobial agents, anticancer agents, and in the treatment of neurological disorders.

    Industry: The compound is used in the production of ionic liquids, which have applications in catalysis, electrochemistry, and materials science.

Mechanism of Action

The mechanism of action of Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride involves its interaction with various molecular targets and pathways. The positively charged nitrogen atom in the pyridinium ring allows the compound to interact with negatively charged biological molecules, such as DNA and proteins. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The compound’s ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Pyridinium, 1,1’-(1,3-propanediyl)bis-, tribromide
  • Pyridinium, 1,1’-(1,3-propanediyl)bis-, iodide

Uniqueness

Pyridinium, 1,1’-(1,3-propanediyl)bis-, dichloride is unique due to its specific chemical structure and reactivity. Compared to its tribromide and iodide counterparts, the dichloride variant offers different reactivity patterns and solubility properties, making it suitable for specific applications in organic synthesis and biochemical research. The choice of halide (chloride, bromide, or iodide) can significantly influence the compound’s behavior in chemical reactions and its interactions with biological molecules.

Properties

IUPAC Name

1-(3-pyridin-1-ium-1-ylpropyl)pyridin-1-ium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.2ClH/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15;;/h1-6,8-11H,7,12-13H2;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGQHTQBBHQBMJ-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CCC[N+]2=CC=CC=C2.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50615789
Record name 1,1'-(Propane-1,3-diyl)di(pyridin-1-ium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28339-63-1
Record name 1,1'-(Propane-1,3-diyl)di(pyridin-1-ium) dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50615789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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